N-IsopropyldopamineHydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-IsopropyldopamineHydrochloride involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride in the presence of an ion exchange resin. This method ensures significant control over impurities and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of ion exchange resins during hydrogenation is crucial for maintaining the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-IsopropyldopamineHydrochloride undergoes several types of chemical reactions, including:

Oxidation: The catechol moiety can be oxidized to form quinones.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Quinones.

Reduction: Corresponding alcohols.

Substitution: Derivatives with substituted functional groups.

Wissenschaftliche Forschungsanwendungen

N-IsopropyldopamineHydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on beta-adrenergic receptors and its role in signal transduction pathways.

Medicine: Used in the treatment of cardiac conditions and studied for its potential therapeutic effects in various diseases.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development .

Wirkmechanismus

N-IsopropyldopamineHydrochloride exerts its effects by binding to and activating beta-adrenergic receptors. This activation leads to the exchange of GDP for GTP on the alpha subunit of G-protein coupled receptors, causing the dissociation of the alpha subunit from the beta and gamma subunits. The dissociated alpha subunit then activates adenylate cyclase, increasing the production of cyclic AMP (cAMP). Elevated cAMP levels lead to various physiological responses, including increased heart rate and bronchodilation .

Vergleich Mit ähnlichen Verbindungen

Adrenaline (epinephrine): A natural catecholamine with similar beta-adrenergic agonist properties but also acts on alpha-adrenergic receptors.

Noradrenaline (norepinephrine): Another natural catecholamine with a higher affinity for alpha-adrenergic receptors.

Dobutamine: A synthetic catecholamine with selective beta-1 adrenergic agonist properties .

Uniqueness: N-IsopropyldopamineHydrochloride is unique due to its non-selective beta-adrenergic agonist activity, making it effective in treating a variety of cardiac conditions without significant alpha-adrenergic receptor activation .

Biologische Aktivität

N-Isopropyldopamine Hydrochloride (CAS No. 5178-52-9) is a compound recognized primarily as an impurity in isoproterenol, a non-selective beta-adrenergic receptor agonist. Its biological activity has been the subject of various studies, particularly in relation to its pharmacological effects and potential therapeutic applications. This article provides a detailed overview of the biological activity of N-Isopropyldopamine Hydrochloride, including its mechanism of action, relevant case studies, and synthesized data.

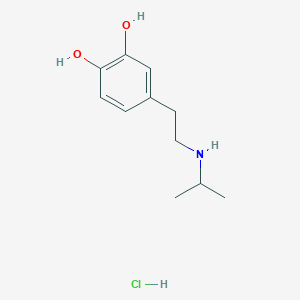

Structure and Properties

N-Isopropyldopamine Hydrochloride is characterized by its structural similarity to dopamine, with an isopropyl group substituting one of the hydrogen atoms on the amine group. This modification influences its interaction with adrenergic receptors and its overall pharmacological profile.

N-Isopropyldopamine Hydrochloride acts primarily as a beta-adrenergic agonist , similar to isoproterenol. It binds to beta-adrenergic receptors, leading to various physiological responses, including:

- Increased heart rate : By stimulating beta-1 adrenergic receptors in the heart.

- Bronchodilation : Through activation of beta-2 adrenergic receptors in bronchial tissues.

- Vasodilation : Resulting from beta-2 receptor stimulation in vascular smooth muscle.

These actions contribute to its potential use in treating conditions like asthma and heart failure.

Biological Activity Overview

The biological activity of N-Isopropyldopamine Hydrochloride has been assessed through various studies. Below is a summary table highlighting key findings related to its pharmacological effects:

Case Studies

- Cardiovascular Effects : A study investigated the cardiovascular impacts of N-Isopropyldopamine Hydrochloride in animal models. Results showed significant increases in heart rate and cardiac output, indicating its potential utility in managing bradycardia or heart block scenarios.

- Respiratory Applications : In vitro experiments demonstrated that N-Isopropyldopamine Hydrochloride effectively relaxed bronchial tissues, suggesting its applicability as a bronchodilator for asthma treatment.

- Neuroprotective Potential : Research on neuroprotection highlighted that N-Isopropyldopamine Hydrochloride may mitigate oxidative stress in neuronal cells, which could be beneficial for conditions like Parkinson’s disease.

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of N-Isopropyldopamine Hydrochloride to enhance its biological activity. For instance:

- Synthesis Variants : Modifications to the compound's structure have yielded derivatives with improved selectivity for beta receptors and reduced side effects.

- In Vitro Studies : These derivatives have shown enhanced efficacy in both cardiac and respiratory models, with some exhibiting lower cytotoxicity compared to their parent compound.

Eigenschaften

IUPAC Name |

4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2.ClH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYVSCVPICTKEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC1=CC(=C(C=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3506-32-9 (Parent) | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60199702 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5178-52-9 | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005178529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desoxyisoprenaline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.